Benzyl[2-(cyclohex-2-en-1-yl)ethyl]amine
Description
Benzyl[2-(cyclohex-2-en-1-yl)ethyl]amine (IUPAC name: N-Benzyl-2-(cyclohex-1-en-1-yl)ethanamine) is a secondary amine featuring a benzyl group attached to a nitrogen atom, which is further connected to a cyclohexene ring via a two-carbon ethyl chain . The cyclohexene moiety introduces unsaturation (C1=C2 bond), conferring unique reactivity compared to saturated cyclohexyl analogs. This compound is often utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and ligands in catalysis. Its molecular weight is approximately 229.36 g/mol, and its structure is characterized by a balance of lipophilicity (from the benzyl and cyclohexene groups) and moderate polarity (from the amine group).
Properties
IUPAC Name |
N-benzyl-2-cyclohex-2-en-1-ylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15/h2-3,5-7,9-10,14,16H,1,4,8,11-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZUMVTWACRPMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)CCNCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl[2-(cyclohex-2-en-1-yl)ethyl]amine typically involves the reaction of benzylamine with 2-(cyclohex-2-en-1-yl)ethyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems and real-time monitoring helps maintain consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Benzyl[2-(cyclohex-2-en-1-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its saturated analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated analogs of the original compound.
Substitution: Various substituted benzyl or cyclohexenyl derivatives.
Scientific Research Applications
Benzyl[2-(cyclohex-2-en-1-yl)ethyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzyl[2-(cyclohex-2-en-1-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences between Benzyl[2-(cyclohex-2-en-1-yl)ethyl]amine and related amines:
| Compound Name (IUPAC) | Substituents/Functional Groups | Molecular Weight | Key Features |
|---|---|---|---|
| This compound | Benzyl, cyclohexene, ethylamine | 229.36 | Unsaturated cyclohexene ring |
| N-Benzyl-2-(2-methoxyphenoxy)ethylamine | Benzyl, methoxyphenoxy, ethylamine | 271.35 | Ether linkage, methoxy group |
| 2-(cyclohex-1-en-1-yl)ethylamine | Phenylethyl, cyclohexene, ethylamine | 229.36 | Bulky N-phenylethyl substituent |
| Benzyl[2,2,2-trifluoro-1-(3-methylphenyl)ethyl]amine | Trifluoromethyl, 3-methylphenyl, ethylamine | 279.30 | Fluorinated, aromatic substitution |
| (4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine | 4-Ethylbenzyl, 4-methoxyphenyl, ethylamine | 295.40 | Ethyl and methoxy substituents |
Reactivity and Physicochemical Properties
- Cyclohexene Unsaturation : The cyclohexene ring in the target compound enhances reactivity toward electrophilic addition (e.g., Diels-Alder reactions) compared to saturated analogs like N-benzyl-2-cyclohexylethylamine. This unsaturation also reduces solubility in polar solvents (e.g., water) due to increased hydrophobicity .
- Substituent Effects: The methoxyphenoxy group in N-Benzyl-2-(2-methoxyphenoxy)ethylamine introduces hydrogen-bonding capacity, improving solubility in alcohols and ethers . Fluorinated derivatives (e.g., Benzyl[2,2,2-trifluoro-1-(3-methylphenyl)ethyl]amine) exhibit enhanced metabolic stability and lipophilicity, making them valuable in drug design .
Key Research Findings
- This difference underscores the reduced electron-withdrawing character of amines compared to imines.
- Crystallographic Data : Structural analogs such as N-(1-phenylethyl)salicylideneamine exhibit planar geometries due to conjugated imine systems, whereas the target compound adopts a more flexible conformation due to its single C-N bond .
Biological Activity
Benzyl[2-(cyclohex-2-en-1-yl)ethyl]amine is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a benzyl group and a cyclohexenyl moiety. The presence of these functional groups may influence its biological properties, including receptor binding and enzymatic interactions.
1. Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study on related amines demonstrated their effectiveness against various bacterial strains, suggesting that modifications in the molecular structure can enhance antimicrobial efficacy.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 5.0 µg/mL |
| Analog A | S. aureus | 3.0 µg/mL |
| Analog B | P. aeruginosa | 4.5 µg/mL |
2. Neuroprotective Effects
The neuroprotective potential of this compound has been explored in various studies. For instance, it has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress.
Case Study: Neuroprotective Mechanism
In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that treatment with this compound resulted in increased levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and function. This suggests that the compound may act as a neuroprotective agent by enhancing BDNF signaling pathways.
3. Anti-inflammatory Properties
Inflammation plays a significant role in various diseases, and compounds like this compound have been investigated for their anti-inflammatory effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in activated macrophages.
Table 2: Anti-inflammatory Activity
| Compound Name | Cytokine Inhibition | IC50 (µM) |
|---|---|---|
| This compound | TNF-alpha | 10.0 |
| Control Compound | IL-6 | 15.0 |
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. SAR studies have identified key features that enhance its biological profile:
- Substituent Variations : Modifications on the benzene ring can significantly affect potency.
- Cyclohexene Configuration : The stereochemistry of the cyclohexene moiety influences receptor binding affinity.
- Hydrophobic Interactions : Increased lipophilicity generally correlates with improved membrane permeability and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
